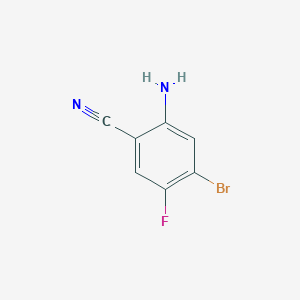

2-Amino-4-bromo-5-fluorobenzonitrile

Übersicht

Beschreibung

2-Amino-4-bromo-5-fluorobenzonitrile is a benzonitrile derivative, bearing a bromide and a fluoride at the 2- and 5-positions . It is used as a precursor for the synthesis of TADF dyes in OLED applications and APIs in antitumor and anti-inflammatory applications .

Synthesis Analysis

The synthesis of 2-Amino-4-bromo-5-fluorobenzonitrile involves several steps. It is synthesized from 2-Bromo-5-fluorobenzonitrile, which is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists used in the treatment of anxiety disorders . The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-fluorobenzonitrile an ideal precursor for synthesizing heterocyclic compounds .Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-5-fluorobenzonitrile is represented by the linear formula C7H4BrFN2 . It has a molecular weight of 215.02 . The InChI code for this compound is 1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 .Chemical Reactions Analysis

The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . 2-Amino-5-fluorobenzonitrile reacts with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions .Physical And Chemical Properties Analysis

2-Amino-4-bromo-5-fluorobenzonitrile is a white to yellow solid . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of TADF Dyes in OLED Applications

- Summary of Application : 2-Bromo-5-fluorobenzonitrile, a compound similar to 2-Amino-4-bromo-5-fluorobenzonitrile, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications .

- Methods of Application : The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions. Fluoride favours nucleophilic aromatic substitution, while bromide is amenable to Pd-catalysed coupling reactions .

- Results or Outcomes : The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .

Application 2: Synthesis of APIs in Antitumour and Anti-inflammatory Applications

- Summary of Application : 2-Bromo-5-fluorobenzonitrile is also used as a precursor for the synthesis of Active Pharmaceutical Ingredients (APIs) in antitumour and anti-inflammatory applications .

- Methods of Application : The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines .

- Results or Outcomes : The synthesized quinazolines are used in antitumour and anti-inflammatory applications .

Application 3: Synthesis of Heterocyclic Compounds

- Summary of Application : The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-fluorobenzonitrile an ideal precursor for synthesising heterocyclic compounds .

- Methods of Application : 2-Amino-5-fluorobenzonitrile reacts with aminoethanol derivatives catalysed by zinc chloride, yielding oxazoline ligands .

- Results or Outcomes : These oxazoline ligands are used in Cu-catalysed enantioselective nitroaldol reactions .

Application 4: Synthesis of GABAAα2/α3 Binding Site Agonists

- Summary of Application : 2-Bromo-5-fluorobenzonitrile, a compound similar to 2-Amino-4-bromo-5-fluorobenzonitrile, is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists .

- Methods of Application : The synthesis process involves the reaction of 2-Bromo-5-fluorobenzonitrile with other reagents to form the desired pyrimidine functional compounds .

- Results or Outcomes : These compounds are used in the treatment of anxiety disorders .

Application 5: Synthesis of Pyrimidine Functional Compounds

- Summary of Application : 2-Bromo-5-fluorobenzonitrile, a compound similar to 2-Amino-4-bromo-5-fluorobenzonitrile, is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists .

- Methods of Application : The synthesis process involves the reaction of 2-Bromo-5-fluorobenzonitrile with other reagents to form the desired pyrimidine functional compounds .

- Results or Outcomes : These compounds are used in the treatment of anxiety disorders .

Application 6: Synthesis of Oxazoline Ligands

- Summary of Application : The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-fluorobenzonitrile an ideal precursor for synthesising heterocyclic compounds .

- Methods of Application : 2-Amino-5-fluorobenzonitrile reacts with aminoethanol derivatives catalysed by zinc chloride, yielding oxazoline ligands .

- Results or Outcomes : These oxazoline ligands are used in Cu-catalysed enantioselective nitroaldol reactions .

Safety And Hazards

The safety information for 2-Amino-4-bromo-5-fluorobenzonitrile indicates that it is necessary to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

2-amino-4-bromo-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRIILMGUNADTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-5-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

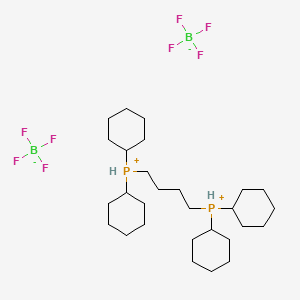

![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)

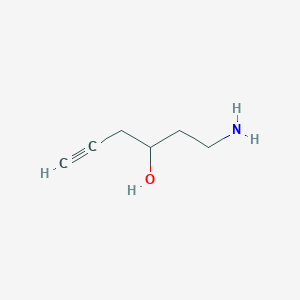

![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)

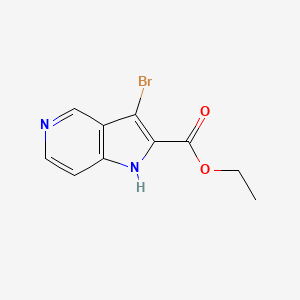

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)

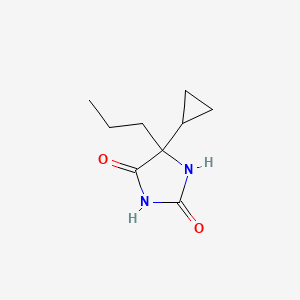

![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)